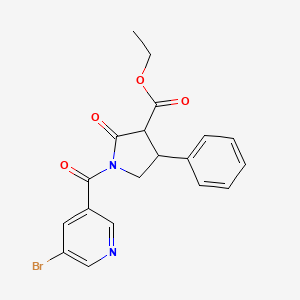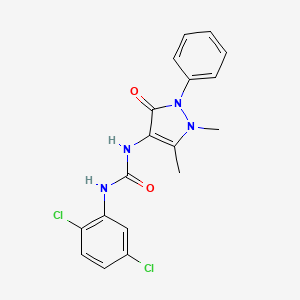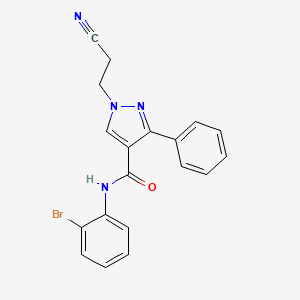
Ethyl 1-(5-bromopyridine-3-carbonyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(5-bromopyridine-3-carbonyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate is a complex organic compound that features a pyridine ring substituted with a bromine atom and a carbonyl group, along with a pyrrolidine ring that is further substituted with an ethyl ester, a phenyl group, and an oxo group
Métodos De Preparación
The synthesis of Ethyl 1-(5-bromopyridine-3-carbonyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-bromopyridine-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with a suitable amine to form the amide, which is subsequently cyclized to form the pyrrolidine ring. The final steps involve esterification and further functional group modifications to introduce the ethyl ester and phenyl groups .
Análisis De Reacciones Químicas
Ethyl 1-(5-bromopyridine-3-carbonyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Aplicaciones Científicas De Investigación
Ethyl 1-(5-bromopyridine-3-carbonyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving pyridine-containing compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(5-bromopyridine-3-carbonyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the carbonyl groups can facilitate interactions with biological molecules, influencing the compound’s bioactivity .
Comparación Con Compuestos Similares
Ethyl 1-(5-bromopyridine-3-carbonyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate can be compared to other pyridine-containing compounds, such as:
5-bromopyridine-3-carboxylic acid: A simpler compound with similar functional groups but lacking the pyrrolidine ring and ester functionalities.
Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate: Similar in structure but without the bromopyridine moiety.
Pyridine derivatives with antimicrobial and antiviral activities: These compounds share the pyridine ring but differ in their substituents and overall structure.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 1-(5-bromopyridine-3-carbonyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-2-26-19(25)16-15(12-6-4-3-5-7-12)11-22(18(16)24)17(23)13-8-14(20)10-21-9-13/h3-10,15-16H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAWPSQQLXFFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CN(C1=O)C(=O)C2=CC(=CN=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methoxyphenyl)methyl]-2-(5-methylthiophen-2-yl)azepane-1-carboxamide](/img/structure/B5185690.png)
![2-(4-{3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinyl)pyrimidine](/img/structure/B5185694.png)

![1-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2,5-pyrrolidinedione](/img/structure/B5185727.png)
![2-Hydroxy-5-[2-(3-hydroxy-6-methylpyridin-2-yl)ethyl]benzenesulfonic acid](/img/structure/B5185728.png)
![1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone](/img/structure/B5185729.png)
![(2E,5Z)-3-Benzyl-2-(benzylimino)-5-{[5-(4-bromophenyl)furan-2-YL]methylidene}-1,3-thiazolidin-4-one](/img/structure/B5185732.png)
![1-{[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5185739.png)
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5185746.png)
![N-[[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B5185751.png)
![3-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 3-FLUOROBENZOATE](/img/structure/B5185766.png)
![4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol](/img/structure/B5185767.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5185775.png)
